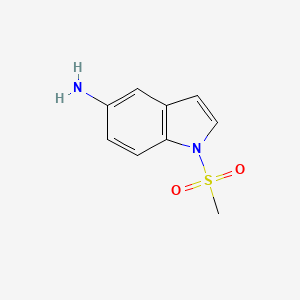

1-methylsulfonylindol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2S |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

1-methylsulfonylindol-5-amine |

InChI |

InChI=1S/C9H10N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3 |

InChI Key |

GODUUWQMBRNAQC-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Nomenclature and Chemical Identity

The compound is systematically named 1-methylsulfonyl-1H-indol-5-amine. It is crucial to differentiate it from its indoline counterpart, 1-(methylsulfonyl)indolin-5-amine, which possesses a saturated pyrrole ring. This seemingly minor difference in nomenclature signifies a substantial structural and, consequently, chemical and biological difference.

Table 1: Compound Identification

| Property | Value |

| Systematic Name | 1-methylsulfonyl-1H-indol-5-amine |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Core Structure | Indole (B1671886) |

While a CAS number (299921-01-0) is associated with the indoline analogue, no unique identifier has been found for 1-methylsulfonylindol-5-amine, further highlighting its limited presence in chemical databases and research.

Synthesis and Elucidation

A definitive, documented synthesis route specifically for 1-methylsulfonylindol-5-amine could not be retrieved from the surveyed scientific literature. General methods for the N-sulfonylation of indoles are known, which typically involve the reaction of an indole (B1671886) with a sulfonyl chloride in the presence of a base. However, the application of these methods to a 5-aminoindole precursor and the subsequent characterization of the product are not explicitly described.

Chemical Reactivity and Derivatization of 1 Methylsulfonylindol 5 Amine

Role as a Key Intermediate

As a key intermediate, 1-methylsulfonylindol-5-amine offers medicinal chemists a starting point with a pre-functionalized indole (B1671886) core. The amine group at the 5-position is a particularly useful functional handle. It can readily participate in a variety of chemical reactions, including:

Acylation : Reaction with acid chlorides or anhydrides to form amides.

Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonamide Formation : Reaction with sulfonyl chlorides to generate sulfonamides.

Formation of Heterocycles : The amine can be used as a key component in the construction of new heterocyclic rings fused to the indole system.

These transformations allow for the systematic modification of the molecule's structure to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profile.

Examples of Pharmacologically Active Molecules Derived from this compound

The 1-methylsulfonylindole scaffold is a feature in various compounds investigated for their therapeutic potential. Research has shown that derivatives built upon this core structure exhibit a range of biological activities.

Anti-inflammatory Agents : Several studies have focused on synthesizing N-methylsulfonylindole derivatives as potent inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are key players in the inflammatory cascade, and their dual inhibition is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. Compounds synthesized from N-methylsulfonylindole carboxaldehyde have shown significant anti-inflammatory, antioxidant, and antimicrobial activities.

Anticancer Agents : The indole scaffold is present in many anticancer agents. The unique electronic properties conferred by the methylsulfonyl group can influence how these molecules interact with biological targets. Research into related methanesulfonylindoles has explored their cytotoxic effects against cancer cell lines.

Antidepressants : Given that the indole structure is central to the neurotransmitter serotonin, derivatives are often explored for their potential to treat central nervous system disorders. The structural features of this compound make it a candidate for the development of new drugs targeting mental health conditions.

While specific approved drugs originating directly from this compound are not prominently documented in publicly available literature, its role as a versatile building block continues to be significant in the exploration of new chemical entities for a variety of diseases.

Role As a Synthetic Intermediate and Building Block in Advanced Molecular Construction

Reactivity of the Amine Group

The chemical reactivity of 1-methylsulfonylindol-5-amine is dominated by the nucleophilic character of the primary amine group at the 5-position. This amine group possesses a lone pair of electrons that can be donated to an electrophile, making it the primary site for a wide array of chemical modifications.

Common reactions involving this amine group include:

Acylation: It reacts readily with acylating agents like acid chlorides and anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with various sulfonyl chlorides yields the corresponding sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, though this can sometimes lead to a mixture of mono- and di-alkylated products.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates results in the formation of urea or thiourea derivatives, respectively.

Synthesis of Functional Derivatives

The versatile reactivity of the 5-amino group is exploited by medicinal chemists to generate a diverse range of functional derivatives. This process is central to lead optimization in drug discovery, where small structural changes are made to enhance a compound's potency, selectivity, or pharmacokinetic properties.

By reacting this compound with different chemical partners, a library of derivatives can be synthesized. For example, coupling with a variety of carboxylic acids leads to a series of N-(1-methylsulfonylindol-5-yl)amides. Similarly, reaction with an array of sulfonyl chlorides can produce a library of sulfonamide derivatives. These new molecules can then be screened against biological targets to identify compounds with improved therapeutic potential. This systematic approach of creating and testing derivatives is a cornerstone of modern medicinal chemistry.

Conclusion

1-Methylsulfonylindol-5-amine is a valuable chemical entity with a foundation in the well-established biological importance of the indole (B1671886) nucleus. Its synthesis and the subsequent generation of a diverse range of derivatives have opened avenues for significant pharmacological research. Studies have highlighted the potential of these compounds as anti-inflammatory, antimicrobial, and antioxidant agents, with a particularly interesting dual inhibitory effect on COX-2 and 5-LOX enzymes. As a versatile building block, this compound continues to be a focal point for the development of novel therapeutic agents, underscoring the enduring relevance of indole chemistry in the pursuit of new medicines.

Methodologies for Chemical Research and Characterization

Summary of Key Findings

1-methylsulfonylindol-5-amine is a valuable heterocyclic building block with a straightforward, albeit multi-step, synthetic pathway. Its chemical structure, featuring a reactive primary amine and a stable methylsulfonyl-protected indole (B1671886) core, makes it an ideal starting point for the synthesis of diverse and complex molecules. The derivatives of this compound have shown significant therapeutic potential, particularly as dual-acting anti-inflammatory agents, and have also exhibited promising antimicrobial and potential anticancer activities.

Future Research Directions

Future research will likely focus on expanding the library of compounds derived from this compound to further explore its therapeutic potential. This includes the synthesis of new analogues with enhanced potency and selectivity for their biological targets. Further investigation into the mechanisms of action, particularly for anticancer and antimicrobial effects, is warranted. Additionally, optimization of the pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) of the most promising lead compounds will be a critical step toward their potential clinical development.

Development of Novel Stereoselective Synthetic Pathways

The synthesis of specific stereoisomers of this compound derivatives is a critical area for future research, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity.

Asymmetric Synthesis of Chiral Indole Derivatives

Asymmetric synthesis, which creates chiral molecules with a defined three-dimensional geometry, is a cornerstone of modern organic chemistry. nih.gov While numerous methods exist for the synthesis of indole derivatives, the development of asymmetric routes to chiral indoles, particularly those with functionalization on the carbocyclic ring, remains an active area of research. mdpi.comsioc-journal.cn Future efforts could focus on adapting existing asymmetric methods, such as those employing chiral auxiliaries, reagents, or catalysts, to the synthesis of this compound analogs. nih.gov For instance, chiral catalysts could be employed to control the stereochemical outcome of key bond-forming reactions, leading to the selective formation of one enantiomer over the other. nih.gov The use of biocatalytic approaches, such as employing transaminases in cascade reactions, also presents a promising avenue for the asymmetric synthesis of chiral amines. escholarship.org

A significant challenge lies in controlling stereoselectivity at positions that are remote from the existing functional groups of this compound. The development of novel catalytic systems that can exert stereocontrol at the C4, C6, or C7 positions of the indole core would be a substantial breakthrough.

Enantioselective Functionalization of this compound

Beyond the synthesis of the core indole structure, the enantioselective functionalization of the pre-formed this compound molecule offers a direct route to chiral derivatives. This involves the selective reaction at a specific position of the molecule to introduce a new chiral center. Palladium-catalyzed enantioselective C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct and efficient construction of chiral molecules. sioc-journal.cnrsc.org Future research could explore the application of palladium catalysts with chiral ligands to achieve enantioselective C-H arylation, alkylation, or amination of the indole ring of this compound.

Furthermore, gold-catalyzed enantioselective functionalization of indoles, while a mature field, has been relatively underexplored for this specific substrate class. rsc.org The development of gold catalysts capable of selectively functionalizing the carbocyclic ring of this compound would open up new avenues for creating diverse and complex chiral derivatives. Biocatalytic methods, using enzymes like cytochrome P450s, also offer a highly selective means for C-H functionalization and could be engineered for the specific transformation of this compound. acs.org

| Approach | Potential Reaction | Catalyst/Reagent Example | Desired Outcome |

| Asymmetric Synthesis | Catalytic Asymmetric Indole Synthesis | Chiral Transition Metal Complex | Enantiomerically enriched this compound derivatives with new stereocenters. |

| Enantioselective Functionalization | Palladium-Catalyzed C-H Arylation | Pd(II) with Chiral Ligand | Introduction of a chiral aryl group at a specific position of the indole ring. |

| Biocatalysis | Enzymatic C-H Functionalization | Engineered Cytochrome P450 | Highly selective and environmentally friendly synthesis of chiral derivatives. |

Investigation of New Reaction Manifolds and Catalytic Systems

The discovery of novel reaction pathways and the application of modern catalytic systems are crucial for expanding the synthetic toolbox available for modifying this compound.

Application of Photoredox and Electrochemistry in Indole Synthesis

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents. nih.govorganic-chemistry.org Visible-light photoredox catalysis can be used to generate radical intermediates that can participate in a variety of bond-forming reactions, including the synthesis and functionalization of indoles. acs.orgnih.govrsc.org For example, a combined palladium- and photoredox-catalyzed C-H olefination could be adapted to introduce alkenyl groups onto the this compound scaffold. nih.gov

Electrochemical methods provide another avenue for generating reactive intermediates and driving chemical transformations. nih.govorganic-chemistry.orgresearchgate.net An iodine-mediated electrochemical C-H amination, for instance, could potentially be used for the intramolecular cyclization of suitable precursors to form functionalized indolines, which could then be oxidized to the corresponding indoles. organic-chemistry.org The direct electrochemical phosphorylation of indoles has also been reported, suggesting a potential route to novel derivatives of this compound. acs.org

Exploration of Main Group and Organocatalysis

While transition metals have dominated the field of catalysis, there is a growing interest in the use of main group elements and metal-free organocatalysts. sioc-journal.cncardiff.ac.uk Main group catalysts, such as those based on boron, can mediate challenging transformations like the C3-alkylation of indoles. cardiff.ac.uk Exploring the utility of borane catalysts for the functionalization of this compound could lead to new and selective synthetic methods.

Organocatalysis, which uses small organic molecules as catalysts, has become a powerful tool for the asymmetric functionalization of indoles. sioc-journal.cnrsc.orgrsc.org Chiral organocatalysts can be used to control the stereochemistry of reactions at various positions on the indole ring, including the less reactive carbocyclic ring. sioc-journal.cnrsc.org Future work could focus on designing organocatalysts that are specifically tailored for the functionalization of the C-4, C-6, or C-7 positions of this compound.

| Catalysis Type | Potential Application | Key Advantage |

| Photoredox Catalysis | C-H Functionalization, Radical Cascades | Mild reaction conditions, use of visible light as a renewable energy source. acs.orgnih.gov |

| Electrochemistry | Oxidative Cyclizations, Phosphorylation | Avoidance of stoichiometric oxidants, precise control over reaction conditions. organic-chemistry.orgacs.org |

| Main Group Catalysis | C-H Alkylation | Metal-free, alternative reactivity to transition metals. cardiff.ac.uk |

| Organocatalysis | Asymmetric Functionalization of Carbocyclic Ring | Metal-free, potential for high enantioselectivity. sioc-journal.cnrsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new this compound derivatives, the integration of synthetic methods into flow chemistry and automated platforms is essential. Flow chemistry, where reactions are carried out in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. mdpi.comacs.orgacs.orgnih.gov The synthesis of various indole derivatives has been successfully demonstrated in flow, suggesting that the synthesis of this compound and its analogs could also be adapted to this technology. mdpi.comacs.org

Automated synthesis platforms, which can perform a large number of reactions in a miniaturized and parallel fashion, are revolutionizing the process of drug discovery and materials science. rsc.orgrsc.orgnih.govnih.govresearchgate.net By combining automated synthesis with rapid purification and analysis, it is possible to quickly generate and screen large libraries of compounds. Applying these technologies to the synthesis of this compound derivatives would enable a high-throughput exploration of the chemical space around this scaffold, significantly accelerating the identification of new molecules with desirable properties. rsc.orgrsc.orgnih.gov

| Technology | Application to this compound | Benefit |

| Flow Chemistry | Continuous synthesis of the core structure and its derivatives. | Enhanced safety, improved reaction control, and easier scale-up. acs.orgnih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries. | Rapid exploration of structure-activity relationships and accelerated discovery of new leads. rsc.orgrsc.org |

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, efficiency, and scalability. nih.govnih.gov The application of this technology to the synthesis of indole derivatives has already shown promise. researchgate.netresearchgate.netmdpi.com For this compound, a multi-step synthesis could be streamlined into a continuous flow process. This would involve the sequential optimization of each reaction step, such as the sulfonation of the indole nitrogen and the introduction of the amine group. Key parameters for optimization would include reaction time, temperature, and reagent stoichiometry, which can be fine-tuned to maximize yield and purity. beilstein-journals.org The development of a robust continuous flow synthesis for this compound would not only make the compound more accessible for further research but also provide a platform for the synthesis of a diverse range of analogs.

A hypothetical multi-step continuous flow synthesis for a related compound, gliclazide, has been demonstrated, showcasing the potential for complex molecule synthesis in a flow system. google.com This approach could be adapted for this compound, potentially leading to a more efficient and scalable production method.

High-Throughput Experimentation in Derivatization

To explore the chemical space around this compound, high-throughput experimentation (HTE) presents a powerful strategy. researchgate.net By automating the synthesis and screening of a large library of derivatives, researchers can rapidly identify compounds with desired properties. nih.govresearchgate.net For instance, the amine group at the 5-position serves as a convenient handle for derivatization, allowing for the introduction of a wide variety of functional groups through reactions like acylation or alkylation.

The use of droplet microfluidics or acoustic droplet ejection technology can enable the synthesis of thousands of unique derivatives on a nanoscale, significantly accelerating the discovery process. researchgate.net These miniaturized reaction formats reduce waste and allow for the rapid screening of reaction conditions. researchgate.net The resulting libraries of this compound derivatives could then be screened for various biological activities or material properties.

| Parameter | Traditional Synthesis | High-Throughput Experimentation |

| Scale | Grams to kilograms | Nanomoles to micromoles |

| Number of Reactions | One at a time | Hundreds to thousands simultaneously |

| Reagent Consumption | High | Low |

| Time per Derivative | Hours to days | Minutes to hours |

Exploration of Self-Assembly and Supramolecular Chemistry

The indole scaffold is known to participate in various non-covalent interactions, making it an excellent building block for supramolecular assemblies. rsc.orgaip.org The study of how molecules like this compound self-assemble can lead to the development of new materials with unique properties. eurjchem.com

The structure of this compound, with its hydrogen bond donors (amine N-H) and acceptors (sulfonyl oxygens), as well as the aromatic indole ring, is ripe for engaging in a variety of non-covalent interactions. These include hydrogen bonding, π-π stacking, and C-H···π interactions. eurjchem.comrsc.org The sulfonyl group, in particular, can have a significant impact on the conformational preferences of the molecule through weak intramolecular interactions. rsc.org

By systematically modifying the substituents on the indole ring and the amine group, researchers can tune these non-covalent interactions to control the self-assembly process. rsc.org Techniques like single-crystal X-ray diffraction and NMR spectroscopy can be used to elucidate the precise nature of these interactions in the solid state and in solution. eurjchem.com

The ability of indole derivatives to self-assemble into ordered structures opens up possibilities for their use in material science. researchgate.netrsc.org For example, the formation of one-dimensional chains or two-dimensional sheets through hydrogen bonding and π-stacking could lead to the development of organic semiconductors, sensors, or porous materials. aip.orgpreprints.org The indole scaffold is a key component in many functional materials, and the specific functional groups on this compound could impart unique electronic or recognition properties to these materials. nih.govrsc.org The exploration of how processing conditions, such as solvent and temperature, affect the self-assembly of its derivatives could lead to the controlled fabrication of materials with tailored morphologies and functions.

Advanced Theoretical Prediction and AI-Driven Synthesis Design

The integration of artificial intelligence (AI) and machine learning into chemical research is revolutionizing how new molecules and materials are discovered and developed. oaepublish.com

Furthermore, machine learning models can predict the reactivity of different positions on the this compound scaffold, guiding the design of derivatization strategies. oaepublish.comresearchgate.net By predicting which reactions are most likely to be successful, these models can save significant time and resources in the laboratory. The development of such predictive models will accelerate the exploration of the chemical space around this promising indole derivative. oaepublish.comnih.gov

Computational Design of Novel Indole-Based Systems

The advancement of computational chemistry and molecular modeling has opened new frontiers in the rational design of novel indole-based systems, moving beyond traditional trial-and-error synthesis. These in-silico approaches allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby accelerating the discovery of new chemical entities with desired functions.

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are becoming indispensable tools. DFT calculations are instrumental in elucidating reaction mechanisms and stereoselectivity, which aids in the design of new catalysts and reaction pathways. researchgate.net For instance, computational studies have been successfully combined with experimental work to design ligands that facilitate the challenging C5-borylation of indoles with high reactivity and selectivity by tuning noncovalent interactions. acs.org This approach allows for the targeted functionalization of the indole scaffold, a key challenge in synthetic chemistry. researchgate.net

In medicinal chemistry, computational design is pivotal for developing novel indole-based therapeutics. Molecular docking and MD simulations are routinely used to predict the binding affinity and interaction patterns of indole derivatives with biological targets. This has been demonstrated in the design of indole-based inhibitors for proteins like Bcl-2, which is crucial in cancer therapy. mdpi.comorientjchem.org Computational work, using tools like the Schrödinger Suite, can guide the synthesis of compounds with potent inhibitory activity at sub-micromolar concentrations against various cancer cell lines. mdpi.com Similarly, MD simulations have been used to understand how sulfonylated indolo[1,2-a]quinolines form stable complexes with wild-type EGFR, identifying them as a novel class of EGFR tyrosine kinase inhibitors. rsc.org

Furthermore, computational approaches enable the exploration of novel chemical space. DFT-based studies have investigated bidentate hypervalent iodine(III)-based systems for halogen bond-mediated organocatalysis in indole-based Michael additions. nih.gov These studies explore how various functionalizations and scaffold modifications influence catalytic activity, revealing that electron-deficient scaffolds and increased sulfur oxidation can significantly improve efficacy. nih.gov This theoretical screening and optimization process saves significant time and resources compared to purely experimental approaches.

The table below summarizes various computational techniques and their applications in the design of novel indole-based systems.

| Computational Method | Application Area | Specific Example | Key Findings | Reference |

| Density Functional Theory (DFT) | Catalysis Design | Design of ligands for Ir-catalyzed C5-borylation of indoles. | Tuning dispersion interactions between substrate and ligand enhances reactivity and selectivity. | acs.org |

| Molecular Dynamics (MD) Simulations | Drug Discovery | Elucidation of binding mode for indolo[1,2-a]quinoline inhibitors with EGFR tyrosine kinase. | Identified stable complex formation through hydrophobic interactions and hydrogen bonding, guiding further inhibitor development. | rsc.org |

| In-Silico Screening & Docking | Anticancer Drug Design | Design and evaluation of indole-based Bcl-2 inhibitors. | Identified compounds with potent inhibitory activity against multiple cancer cell lines (MCF-7, MDA-MB-231, A549). | mdpi.com |

| DFT & NCI (Non-Covalent Interactions) Analysis | Selective Synthesis | Design of a bulky directing group for C6-selective borylation of indoles. | Enabled the use of a simple, commercially available ligand for a previously challenging selective functionalization. | researchgate.net |

| DFT-based Catalyst Design | Organocatalysis | Exploration of hypervalent iodine(III) catalysts for indole reactions. | Showed that electron-withdrawing groups and sulfur oxidation enhance catalytic activity. | nih.gov |

By leveraging these computational strategies, future research can systematically explore the vast chemical space of indole derivatives. This will enable the design of molecules with precisely tailored electronic and steric properties for applications ranging from highly selective catalysts to potent and specific kinase inhibitors for targeted therapies. nih.govwjgnet.com

Q & A

Q. What are the standard synthetic routes for 1-methylsulfonylindol-5-amine, and how can reproducibility be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of 5-aminoindole using methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Reagent purity : Use freshly distilled methylsulfonyl chloride to avoid hydrolysis byproducts.

- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Work-up : Neutralize excess acid with aqueous sodium bicarbonate and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reproducibility Guidelines (based on ):

- Document solvent ratios, reaction times, and purification steps in detail.

- Provide NMR (¹H/¹³C) and HRMS data for intermediates and final product.

- Cross-validate results using independent synthetic batches.

Q. What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm sulfonamide group integration (e.g., methyl singlet at ~3.2 ppm for –SO₂CH₃) and indole proton shifts.

- IR Spectroscopy : Validate S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹).

- Mass Spectrometry (HRMS) : Ensure molecular ion matches calculated [M+H]⁺.

- Elemental Analysis : Verify C, H, N, S ratios within 0.4% of theoretical values.

- Compare data with structurally analogous compounds (e.g., ).

- Deposit spectra in supplementary materials for peer review.

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Follow these steps:

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).

- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond acceptors ().

- MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER).

Q. Validation Steps :

- Synthesize top-predicted derivatives and test experimentally.

- Compare computational vs. experimental IC₅₀ values (Pearson correlation).

Q. How can advanced chromatographic methods optimize the quantification of this compound in complex matrices?

Methodological Answer:

- HPLC-DAD : Use C18 column (5 μm, 150 mm), gradient elution (acetonitrile/0.1% formic acid).

- LC-MS/MS : Employ MRM transitions for enhanced specificity (e.g., m/z 225 → 181).

- Spike recovery tests in biological fluids (plasma/urine).

- Validate LOD/LOQ (e.g., 0.1 ng/mL and 0.3 ng/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.